molecular formula C18H17N3O3 B2616988 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 953203-73-1

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2616988
CAS No.: 953203-73-1
M. Wt: 323.352
InChI Key: DDEWBOXLCGVDHH-UHFFFAOYSA-N
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Description

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Substitution Reactions: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Acetamide Formation: The acetamide moiety is formed by reacting the isoxazole derivative with an appropriate acylating agent.

    Pyridin-3-ylmethyl Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the isoxazole ring or the acetamide group, potentially leading to ring-opening or amine formation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Amines, ring-opened derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible development as a therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, modulating their activity, and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Other compounds with the isoxazole ring, such as isoxazole-4-carboxylic acid derivatives.

    Methoxyphenyl Compounds: Compounds like 3-methoxyphenylacetic acid.

    Pyridinylmethyl Compounds: Compounds such as pyridin-3-ylmethylamine.

Uniqueness

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific structure may result in unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-16-6-2-5-14(8-16)17-9-15(21-24-17)10-18(22)20-12-13-4-3-7-19-11-13/h2-9,11H,10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEWBOXLCGVDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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